Product packaging for MANGANESE GLYCEROPHOSPHATE(Cat. No.:CAS No. 1335-36-0)

MANGANESE GLYCEROPHOSPHATE

Cat. No.: B223758
CAS No.: 1335-36-0
M. Wt: 225.00 g/mol
InChI Key: VWDOEIKUBQNKFS-UHFFFAOYSA-N
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Description

Contextualizing Manganese as an Essential Trace Element

Manganese (Mn) is an essential trace mineral required for the normal development and physiological function in humans and plants. rxlist.commdpi.comdrugbank.com It functions as a critical cofactor for a multitude of enzymes, often referred to as metalloenzymes, and is involved in their synthesis and activation. mdpi.comdrugbank.com The ability of manganese to cycle between different oxidation states, primarily Mn²⁺ and Mn³⁺ in biological systems, makes it integral to a wide array of enzyme-catalyzed reactions. mdpi.comwiley.com

Key metabolic processes rely on manganese-dependent enzymes. These include enzymes involved in the metabolism of amino acids, lipids, carbohydrates, and glucose. rxlist.com Notable examples of manganese-activated enzymes include:

Manganese Superoxide (B77818) Dismutase (MnSOD): A primary antioxidant enzyme in mitochondria that protects against oxidative stress.

Arginase: An enzyme involved in the urea (B33335) cycle.

Pyruvate (B1213749) Carboxylase: An enzyme that plays a crucial role in gluconeogenesis. drugbank.com

Through the action of these and other enzymes, manganese participates in critical functions such as antioxidant defense, bone formation, immune response, and the regulation of cellular energy. mdpi.com

Significance of Glycerophosphate in Biochemical Systems

Glycerophosphate, also known as phosphoglycerol, is a key intermediate in numerous biochemical pathways. nih.gov It is a derivative of glycerol (B35011) containing a phosphate (B84403) group, making it a fundamental component in the synthesis of all glycerophospholipids, which are the primary constituents of cellular membranes. nih.gov

The significance of glycerophosphate is rooted in several key functions:

Precursor for Lipid Synthesis: Glycerophosphate acyltransferases (GPATs) catalyze the first step in the synthesis of glycerolipids by converting glycerol-3-phosphate into lysophosphatidic acid. nih.gov This pathway is essential for the production of both triacylglycerols (for energy storage) and the various phospholipids (B1166683) that form the structural basis of biological membranes. nih.gov

Energy Metabolism: As a phosphorylated molecule, it is involved in cellular energy pathways. For instance, it can be utilized in glycolysis, a central metabolic pathway for energy production.

Osteogenic Factor: In cell culture applications, β-glycerophosphate is recognized as an osteogenic factor, capable of inducing the differentiation of bone marrow stem cells into bone cells. mdpi.com

Glycerophosphate's water solubility and central role in metabolism make it a vital molecule for maintaining cellular structure and function. mdpi.com

Rationale for Academic Investigation of Manganese Glycerophosphate as a Chemical Entity

The academic investigation of this compound as a distinct chemical entity is driven by the desire to understand the interplay between its essential mineral component and its metabolically important organic phosphate moiety. Research focuses on its synthesis, chemical properties, and its utility as a tool in biochemical studies. The compound provides a stable, soluble source of both manganese and glycerophosphate ions for various research applications.

Synthesis and Properties this compound can be synthesized through several methods, including the reaction of a manganese(II) salt, such as manganese chloride, with a glycerophosphate source like disodium (B8443419) glycerophosphate in an aqueous solution. googleapis.com The resulting product is often an amorphous powder. chemsrc.com Its chemical properties are a subject of study to ensure purity and consistency for research applications.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC3H7MnO6P chemsrc.com
Molecular Weight~225.00 g/mol chemsrc.com
AppearancePowder americanelements.com
SolubilityPartially soluble in cold water chemsrc.com
SynonymsManganese(2+) 1,2,3-propanetriol mono(dihydrogen phosphate) thegoodscentscompany.com

Research Findings and Applications Academic research utilizes this compound to explore specific biochemical interactions. The compound's ability to deliver Mn²⁺ ions makes it useful for studying the role of manganese as an enzyme cofactor.

Enzyme Kinetics: Research indicates that glycerophosphate derivatives can act as inhibitors for certain serine kinases by competing with ATP, a property that is leveraged in biochemical assays to study enzyme mechanisms. Furthermore, studies on enzymes like phosphoglycerate kinase have used manganese-nucleotide complexes to investigate the synergistic binding of the metal ion and nucleotide substrate to the enzyme. nih.gov

Biochemical Assays: In studies of enzyme activity, manganese ions can sometimes interfere with assays that use synthetic chromophoric substrates. bioline.org.br Research has shown that using more "natural" substrates, such as phosphorylglycosides like glycerophosphate, can circumvent these issues, highlighting the utility of this compound in creating reliable enzymatic test conditions. bioline.org.br

Complexation and Stability: Manganese is known to form stable complexes with glycerophosphoric acid. This complexation enhances its stability in aqueous buffers compared to other manganese salts like citrate (B86180) or sulfate (B86663), making it a preferred reagent for certain biological experiments where controlled ion delivery is crucial.

Table 2: Summary of Detailed Research Findings
Area of InvestigationFindingSignificance in Research
Enzyme-Metal BindingIn phosphoglycerate kinase, Mn(II) and ADP show synergistic binding, with the enzyme-MnADP complex being significantly tighter than the enzyme-ADP complex. nih.govDemonstrates the crucial role of the metal ion in forming a stable ternary enzyme-metal-substrate complex, which is fundamental to the catalytic mechanism.
Enzyme Inhibition StudiesGlycerophosphate derivatives can competitively inhibit serine kinases. Provides a tool for probing the active sites and mechanisms of kinases.
Reagent StabilityManganese forms stable complexes with glycerophosphoric acid in aqueous solutions. Offers a reliable and stable source of Mn²⁺ for biochemical assays, minimizing unwanted side reactions.
Enzymatic Assay MethodologyManganese ions can interfere with assays using nitrophenyl substrates; using phosphorylglycosides (like glycerophosphate) avoids this. bioline.org.brEstablishes a more robust methodology for studying the influence of manganese on certain glycosidases and phosphatases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7MnO6P B223758 MANGANESE GLYCEROPHOSPHATE CAS No. 1335-36-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

manganese(2+);3-phosphonooxypropane-1,2-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDOEIKUBQNKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)[O-])[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7MnO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019911
Record name Manganese glycerophosphate
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Molecular Weight

225.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-36-0, 1320-46-3
Record name Manganese glycerophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese glycerophosphate
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Record name Manganese glycerophosphate
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Synthesis Methodologies for Manganese Glycerophosphate

Chemical Synthesis Routes

The synthesis of manganese glycerophosphate can be achieved through several chemical pathways, primarily involving neutralization reactions and solvothermal methods. These techniques offer distinct advantages in terms of yield, purity, and control over the final product's characteristics.

Neutralization Reactions: Principles and Protocols

Neutralization reactions represent a fundamental and widely employed method for synthesizing this compound. The core principle of this approach involves the reaction of a manganese salt with glycerophosphoric acid or its salt, leading to the formation of this compound and a byproduct. justdial.com

One common protocol involves the metathesis reaction between manganese(II) chloride and disodium (B8443419) glycerophosphate. In this procedure, aqueous solutions of the reactants are combined under controlled conditions. Specifically, a 0.5 M solution of manganese(II) chloride is added dropwise to an equimolar solution of disodium glycerophosphate. To prevent oxidation of the manganese ion, the reaction is typically conducted under an inert nitrogen atmosphere. The pH is a critical parameter and is maintained at approximately 6.5 by the careful addition of sodium hydroxide (B78521) or nitric acid. The reaction mixture is stirred at a moderately elevated temperature, around 60°C, for about two hours to ensure completion. Upon cooling, the this compound precipitates out of the solution and can be collected by vacuum filtration. This method typically yields a product with a manganese content of about 18.2 ± 0.3% and results in an amorphous hydrated form of the compound.

Another established neutralization protocol utilizes manganese(II) sulfate (B86663) and glycerophosphoric acid. This process often employs a mixed solvent system, such as 30% ethanol (B145695) in water, to modulate the solubility of the reactants and products. A 1.0 M solution of manganese sulfate is mixed with a slight excess (1.05 M) of glycerophosphoric acid. The pH is adjusted to 7.4 using ammonium (B1175870) hydroxide to facilitate the neutralization. The reaction is driven to completion by refluxing at 80°C for approximately 45 minutes. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a methanol/acetone mixture. This route generally provides a higher yield, in the range of 85-88%, and produces a crystalline product with a monoclinic structure. The manganese content of the product from this method is typically around 19.1 ± 0.5%.

A key aspect of neutralization reactions is the control of pH, temperature, and reactant concentrations to optimize the yield and purity of the this compound. The choice of manganese salt and glycerophosphate source can also influence the characteristics of the final product.

Solvothermal Methods: High-Temperature and Pressure Approaches

Solvothermal synthesis offers an alternative route to this compound, particularly when control over particle size and morphology is desired. This method involves reacting manganese compounds with a glycerophosphate source in a solvent at temperatures above its boiling point, carried out in a sealed vessel (autoclave) to generate high pressure. nih.gov These conditions can facilitate reactions that might not proceed under ambient pressure, leading to materials with unique properties.

The use of organic co-solvents, such as ethylene (B1197577) glycol, in solvothermal synthesis can significantly influence the outcome. For instance, incorporating ethylene glycol can reduce particle agglomeration, leading to smaller, more uniform nanoparticles. This is attributed to the reduction in the dielectric constant of the solvent mixture, which enhances ionic mobility and promotes more ordered crystal growth.

A comparative analysis of aqueous versus ethylene glycol-modified solvothermal systems reveals the impact of the solvent on the product characteristics. In a purely aqueous system at 60°C for 2 hours, the resulting particles may have a size of approximately 450 ± 120 nm and a surface area of 12.4 m²/g. In contrast, using a 30% v/v ethylene glycol co-solvent system at a higher temperature of 120°C for 8 hours can produce much smaller particles, around 85 ± 15 nm, with a significantly larger surface area of 38.7 m²/g. The higher temperature and pressure in the solvothermal process, combined with the modified solvent properties, contribute to these differences. While specific protocols for this compound are not extensively detailed in publicly available literature, the principles of solvothermal synthesis of related metal phosphates are well-established. nih.govresearchgate.net

Enzymatic Synthesis Pathways: Biocatalytic Approaches

Enzymatic synthesis presents a green and highly specific alternative for producing glycerophosphates, which can then be complexed with manganese. This biocatalytic approach leverages the efficiency and selectivity of enzymes to carry out reactions under mild conditions.

One promising pathway involves the use of phosphatases, such as alkaline phosphatase from Bacillus subtilis, to catalyze the phosphorylation of glycerol (B35011). In this process, a phosphate (B84403) group from a donor molecule like adenosine (B11128) triphosphate (ATP) is transferred to glycerol, forming glycerophosphate. The reaction scheme can be represented as:

Glycerol + ATP → Glycerophosphate + ADP

This reaction is catalyzed by an enzyme such as glycerate-2-kinase or a suitable phosphatase (EC 3.1.3.1). The resulting glycerophosphate can then be reacted with a manganese salt (Mn²⁺) to form this compound.

Optimization of the enzymatic reaction conditions is crucial for achieving high yields. Key parameters include temperature, pH, and the molar ratio of reactants. For the Bacillus subtilis alkaline phosphatase system, optimized conditions have been identified as a temperature of 37°C and a pH of 8.2, maintained using a Tris-HCl buffer. A Mn²⁺ to ATP ratio of 1:1.2 has been found to be effective. Under these conditions, a high yield of 92% can be achieved after a reaction time of 3 hours. The specificity of the enzyme ensures the production of the desired glycerophosphate isomer, which is a significant advantage over some chemical synthesis routes that may produce isomeric mixtures. google.com

Further research into enzymes like L-glycerol 3-phosphate:CMP phosphatidyltransferase from E. coli also highlights the potential for enzymatic synthesis of glycerophosphate derivatives, which are precursors for this compound. nih.gov These enzymes exhibit high specificity for their substrates and are dependent on divalent cations like Mg²⁺ or Mn²⁺ for their activity, underscoring the biocompatibility of these synthesis routes.

Process Optimization and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to enhance yield, improve purity, and ensure economic viability.

Yield Enhancement and Conversion Efficiency

Maximizing the yield and conversion efficiency is a primary goal in the industrial production of this compound. In batch processes, which are common for smaller scale production, optimizing parameters such as reaction time, temperature, and reactant ratios is critical. However, for larger scale manufacturing, continuous flow reactors offer significant advantages.

Continuous flow systems can lead to a substantial increase in production rate. For example, a batch process might produce 5 kg per day, whereas a continuous flow reactor could potentially produce up to 48 kg per day. This is largely due to the improved mass transfer and heat exchange in continuous systems. Microfluidic reactors, with channel widths on the order of 500 μm, have demonstrated the potential for extremely rapid conversion, achieving 94% conversion in as little as 12 seconds of residence time.

Furthermore, continuous flow processes often result in more consistent yields, with variations of around ±1.1% compared to ±3.5% in batch processes. They can also be more energy-efficient, with a potential reduction in energy consumption from 18 kWh/kg in a batch process to 9.2 kWh/kg in a continuous flow setup.

Impurity Profile Optimization and Purification Strategies

Ensuring the purity of the final product is crucial, especially for applications in the pharmaceutical and food industries. The synthesis method directly impacts the impurity profile of the this compound. For instance, direct precipitation methods may result in higher levels of impurities such as sulfates (around 1.2 ± 0.3%) and chlorides (approximately 0.8 ± 0.2%). In contrast, solvothermal synthesis can significantly reduce these inorganic impurities to less than 0.05% for sulfates and around 0.12 ± 0.03% for chlorides.

Organic residues can also be a concern. Direct precipitation might leave about 2.1% organic impurities, while solvothermal methods can lower this to 0.7%. Post-synthesis purification steps are therefore essential. Techniques such as filtration, crystallization, and washing are commonly employed. justdial.com For example, washing the product with ethanol has been shown to reduce organic impurities by 68% compared to washing with water alone.

For industrial-scale purification, techniques like recrystallization from appropriate solvent mixtures are used to achieve high purity levels. The choice of purification strategy will depend on the specific impurities present and the required purity of the final product. Analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to characterize the product and confirm its purity.

Reactor Design and Production Rate Analysis

Common synthesis routes, such as the reaction of a manganese salt with glycerophosphoric acid, can be implemented in various reactor types. smolecule.com The selection is often a trade-off between the flexibility of batch production and the efficiency of continuous operations.

Batch vs. Continuous Flow Reactors

For the production of this compound, both batch and continuous flow reactors are viable options, each with distinct operational characteristics.

Batch Reactors: These are the most common type for smaller scale or multi-purpose plants. A batch reactor is a vessel where reactants are loaded, the reaction proceeds over a set time, and then the product is discharged. They offer flexibility in producing different grades or types of products. For this compound synthesis, this would involve charging the reactor with a manganese source (like manganese carbonate or manganese oxide) and glycerophosphoric acid, likely in an aqueous medium, and running the reaction under controlled temperature and pH. smolecule.com

Continuous Flow Reactors (CFRs): These reactors, also known as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), allow for a constant feed of reactants and a continuous output of the product stream. This approach is highly suitable for large-scale, dedicated production. A study comparing batch and continuous processes for a related synthesis highlights the significant advantages of continuous flow in terms of production rate and energy efficiency. For instance, a continuous flow setup can increase the production rate by nearly tenfold while halving the energy consumption per kilogram of product. The improved mass and heat transfer in continuous systems also leads to more consistent product quality and yield.

The following table provides a comparative analysis of key production parameters between batch and continuous flow processes for a this compound synthesis.

ParameterBatch ProcessContinuous Flow
Production Rate 5 kg/day 48 kg/day
Energy Consumption 18 kWh/kg9.2 kWh/kg
Yield Consistency ±3.5%±1.1%

This data is based on a comparative analysis of a relevant synthesis process and illustrates the potential advantages of continuous flow technology.

Advanced Reactor Designs

Modern advancements in chemical engineering have introduced more sophisticated reactor designs that could be applied to optimize this compound synthesis.

Solvothermal Reactors: This method involves a chemical reaction in a closed system (an autoclave) at temperatures above the boiling point of the solvent. The increased pressure and temperature can accelerate reaction rates and influence the crystalline structure and particle size of the final product. This technique is particularly noted for producing high-purity materials.

Microfluidic Reactors: On a smaller, more precise scale, microfluidic reactors offer exceptionally high surface-area-to-volume ratios. This results in extremely rapid mixing and heat transfer, allowing for reactions to be completed in seconds with very high conversion rates. While primarily used for research and small-scale production, the principles of microfluidics are being scaled up for industrial applications, promising significant improvements in efficiency and control over product characteristics.

The analysis of production rates is intrinsically linked to the reactor design. As demonstrated in the table above, transitioning from a batch to a continuous flow process can dramatically increase the daily output. For instance, a production rate of 48 kg/day in a continuous system is a substantial increase from the 5 kg/day achievable in a comparable batch system. This enhancement is due to the elimination of downtime associated with charging, heating, cooling, and discharging inherent in batch operations.

Coordination Chemistry and Structural Characterization of Manganese Glycerophosphate Complexes

Fundamental Principles of Glycerophosphate-Manganese Coordination

The interaction between the glycerophosphate ligand and the manganese metal center is governed by the principles of coordination chemistry, which dictate the geometry and stability of the resulting complex.

Influence of Manganese Oxidation States on Complex Stability

Manganese can exist in various oxidation states, with Mn(II) (Mn²⁺) and Mn(III) (Mn³⁺) being the most common in biological and chemical systems. smolecule.comevitachem.comresearchgate.net The oxidation state of the manganese ion significantly impacts the stability and properties of the glycerophosphate complex.

Mn(II) Complexes: Complexes formed with Mn²⁺ are generally more stable in aqueous solutions.

Mn(III) Complexes: Mn³⁺ complexes, on the other hand, tend to be less stable and can be powerful oxidizing agents. researchgate.net The glycerophosphate ligand can help stabilize the Mn³⁺ state to some extent, facilitating its participation in redox reactions.

The relative stability of these complexes is a critical factor in their chemical and biological roles.

Theoretical Modeling and Computational Chemistry of Manganese Glycerophosphate Interactions

Theoretical and computational methods are invaluable tools for investigating the intricacies of this compound complexes at an atomic level. These approaches complement experimental data by providing insights into the electronic structure, bonding, and reactivity of these compounds.

Homology modeling, for instance, can be used to construct three-dimensional structures of proteins that bind manganese, which can then be used in molecular docking studies to understand the interaction between the metal complex and its biological target. nih.gov Computational models can also predict the most stable geometric arrangements of the glycerophosphate ligand around the manganese center and calculate the energies associated with these interactions. This information is crucial for understanding the factors that govern complex formation and stability.

Advanced Structural Elucidation Techniques

A variety of advanced analytical techniques are employed to characterize the structure of this compound complexes. These methods provide detailed information about the crystalline structure and the nature of the bonding between the manganese and the glycerophosphate ligand.

X-ray Diffraction (XRD) for Crystalline Phase Determination

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. uitm.edu.my For this compound, XRD analysis can identify the specific crystalline phase of the compound and provide precise measurements of bond lengths and angles within the crystal lattice. uitm.edu.myresearchgate.netustb.edu.cn This information is essential for confirming the coordination geometry of the manganese ion and the way the glycerophosphate ligand is bound. Different crystalline forms, or polymorphs, of this compound may exhibit different physical properties, and XRD is the primary tool for distinguishing between them.

Table 1: Illustrative XRD Data for a Hypothetical this compound Crystalline Phase

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.67100
20.54.3345
25.83.4560
30.12.9730
35.72.5125
42.32.1415

This table is for illustrative purposes and does not represent actual experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Modes

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule and to probe the nature of chemical bonds. nih.gov In the context of this compound, FTIR is particularly useful for determining how the glycerophosphate ligand coordinates to the manganese ion. rsc.org

The coordination of the phosphate (B84403) and hydroxyl groups to the manganese center results in characteristic shifts in their vibrational frequencies in the infrared spectrum. For example, the stretching frequencies of the P-O and O-H bonds will change upon complexation, providing direct evidence of coordination. By analyzing these shifts, scientists can deduce the specific coordination mode of the glycerophosphate ligand (e.g., monodentate, bidentate, or bridging). nih.gov

Table 2: Typical FTIR Vibrational Frequencies for this compound

Functional GroupUncoordinated Frequency (cm⁻¹)Coordinated Frequency (cm⁻¹)
O-H Stretch~3200-3600Shifted and broadened
P=O Stretch~1250-1300Lower frequency shift
P-O-C Stretch~1000-1100Shifted
Mn-O StretchN/A~400-600

Note: The exact frequencies can vary depending on the specific structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For this compound, NMR spectroscopy, particularly utilizing ¹H and ³¹P nuclei, offers insights into the structural integrity of the glycerophosphate ligand and its interaction with the manganese ion. However, the paramagnetic nature of the manganese(II) (Mn²⁺) ion introduces specific challenges and complexities to the analysis.

The Mn²⁺ ion has a d⁵ electron configuration with five unpaired electrons, making it strongly paramagnetic. huji.ac.ilresearchgate.net This property has a profound influence on the NMR spectra of coordinating ligands. The primary effects are significant line broadening and large shifts in the resonances of nearby nuclei. researchgate.netnih.gov Consequently, the high-resolution spectra typically used for detailed structural analysis of diamagnetic organic compounds are often not achievable for this compound complexes. Instead of sharp, well-resolved peaks, the signals from protons and phosphorus atoms directly involved in or close to the coordination sphere can become so broad that they are difficult to detect or resolve from the baseline noise. huji.ac.ilresearchgate.net

¹H NMR Analysis

In the absence of a paramagnetic ion, the ¹H NMR spectrum of the glycerophosphate anion would show distinct signals for the protons on the glycerol (B35011) backbone. These signals' chemical shifts and coupling patterns would confirm the connectivity of the C-H bonds. However, upon chelation with Mn²⁺, these proton signals are expected to undergo severe broadening due to paramagnetic relaxation enhancement. nih.gov This broadening can be so extensive that it renders the signals of the protons closest to the manganese binding site virtually unobservable in a standard high-resolution spectrum. researchgate.net While this complicates detailed structural confirmation, the selective broadening of specific proton signals can serve as qualitative evidence for the coordination of the glycerophosphate ligand to the manganese center.

³¹P NMR Analysis

³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds, offering a wide chemical shift range and high sensitivity to the chemical environment of the phosphorus nucleus. daneshyari.com For the glycerophosphate ligand, the ³¹P chemical shift is indicative of the state of the phosphate group. In environmental or biological samples, α- and β-glycerophosphate can be identified, though their signals may overlap with other phosphate monoesters. researchgate.net

The interaction with the paramagnetic Mn²⁺ ion significantly impacts the ³¹P NMR spectrum. The primary effects include:

Line Broadening: Similar to ¹H NMR, the ³¹P signal of this compound will be substantially broadened.

Changes in Relaxation Times: The presence of the Mn²⁺ ion dramatically shortens the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the phosphorus nucleus. researchgate.net This effect can be utilized to obtain information about the proximity of the phosphorus atom to the manganese ion. While detrimental to high-resolution analysis, this rapid relaxation can be advantageous in certain quantitative experiments by allowing for shorter recycle delays.

The table below summarizes the expected effects of Mn²⁺ coordination on the NMR parameters of the glycerophosphate ligand, comparing them to the metal-free state.

ParameterMetal-Free GlycerophosphateThis compound Complex (Expected)Rationale
¹H Signal Linewidth Sharp, well-defined peaksExtremely broad peaks, potentially undetectableParamagnetic line broadening from Mn²⁺ researchgate.net
³¹P Signal Linewidth Sharp, single peakSignificantly broadened peakParamagnetic line broadening from Mn²⁺ researchgate.net
¹H & ³¹P T₁ Relaxation Relatively longSignificantly shortenedParamagnetic relaxation enhancement (PRE) nih.gov
Chemical Shift (δ) Characteristic shifts for the glycerophosphate anionLarge shifts (paramagnetic shifts) and broadeningInteraction with unpaired electrons of Mn²⁺ researchgate.net

Due to these paramagnetic effects, NMR spectroscopy is used less for a detailed, atom-by-atom structural confirmation of this compound and more to confirm the binding event itself and to study the electronic and dynamic properties of the complex. Techniques such as 2D NMR (e.g., ¹H-¹⁵N HSQC) have been used to study the binding of Mn²⁺ to larger biomolecules by observing the line broadening and chemical shift perturbations of specific nuclei upon ion binding. nih.gov For a complete structural characterization of this compound, NMR data is often complemented by other techniques such as X-ray crystallography for solid-state structure or Electron Paramagnetic Resonance (EPR) spectroscopy, which directly probes the paramagnetic Mn²⁺ center. researchgate.netresearchgate.net

Biochemical and Enzymatic Interactions of Manganese Glycerophosphate

Manganese Ion as an Essential Enzyme Cofactor

Manganese (Mn) is an essential trace mineral that functions as a cofactor for a multitude of enzymes, participating in critical biological reactions. nih.govjove.com Its role is integral to cellular protection, energy metabolism, and the synthesis of various biomolecules. nih.gov

Activation of Enzymes in Glycolytic Pathways

Manganese is involved in the modulation of glycolysis, a fundamental pathway for energy production. mdpi.com It can act as a cofactor for enzymes in this pathway, influencing the breakdown of glucose. mdpi.com For instance, some studies suggest that manganese is required for the activity of pyruvate (B1213749) kinase, a key glycolytic enzyme, in certain organisms. nih.gov Both enzymes involved in the oxaloacetate workaround in gluconeogenesis also utilize manganese as a cofactor. lumenlearning.com

Role in Antioxidant Defense Enzymes (e.g., Superoxide (B77818) Dismutase Activity)

A crucial role of manganese is its function as a cofactor for manganese superoxide dismutase (MnSOD), a primary antioxidant enzyme located in the mitochondria. taylorandfrancis.comnih.gov MnSOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen, thereby protecting cells from oxidative damage. nih.govmdpi.com The availability of manganese is directly linked to the activity of MnSOD; a deficiency in manganese can lead to decreased enzyme activity and increased oxidative stress. taylorandfrancis.com

Table 1: Manganese-Dependent Superoxide Dismutase (MnSOD)

FeatureDescriptionReferences
Location Mitochondrial Matrix nih.govnih.gov
Function Catalyzes the dismutation of superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂) and oxygen (O₂). nih.govmdpi.com
Cofactor Manganese (Mn²⁺) is essential for its catalytic activity. taylorandfrancis.compnas.org
Importance Protects mitochondria from oxidative damage generated during cellular respiration. nih.govpnas.org

Modulation of Enzymes in Neurotransmitter Metabolism

Manganese is essential for the normal functioning of several enzymes involved in the synthesis and metabolism of neurotransmitters. nih.govresearchgate.net It can influence the activity of enzymes such as tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.govepa.gov Alterations in manganese levels can, therefore, impact neurotransmitter systems, including the dopaminergic, GABAergic, and serotoninergic pathways. researchgate.net

Glycerophosphate Derivatives as Enzyme Modulators/Inhibitors

Glycerophosphate and its derivatives can act as modulators or inhibitors of various enzymes, playing a role in regulating cellular signaling and metabolic processes.

Competitive Inhibition of Serine Kinases

Glycerophosphate derivatives have been shown to inhibit serine kinases. This inhibition is often competitive with ATP, the primary phosphate (B84403) donor in phosphorylation reactions. nih.gov By competing with ATP for the active site of the kinase, glycerophosphate can modulate signaling pathways that are dependent on serine phosphorylation. nih.gov

Impact on Fundamental Metabolic Pathways

The dual nature of manganese glycerophosphate allows it to influence a broad spectrum of metabolic pathways. The manganese component is integral to enzymes involved in carbohydrate, lipid, and amino acid metabolism. mdpi.comdovepress.com It participates in processes such as gluconeogenesis and the urea (B33335) cycle. lumenlearning.com The glycerophosphate moiety is a key intermediate in glycerolipid and phospholipid biosynthesis, forming the backbone of these essential molecules. mdpi.comnih.gov It is also central to glycolysis and energy production. mdpi.com The interplay between manganese as a cofactor and glycerophosphate as a substrate and modulator underscores the compound's multifaceted role in cellular metabolism. mdpi.comdovepress.com

Carbohydrate and Lipid Metabolism Regulation

This compound influences the metabolic regulation of carbohydrates and lipids primarily through the action of the manganese ion, which is a vital component or activator for several key enzymes. nih.govtranschem.com.au The compound's dissociation releases manganese ions and glycerophosphate, both of which can participate in these metabolic processes.

Role of Manganese in Metabolism: Manganese is essential for the activity of enzymes involved in the metabolism of glucose, carbohydrates, and cholesterol. darwin-nutrition.frnih.gov Its deficiency can lead to altered carbohydrate and lipid metabolism. nih.gov The manganese-dependent enzyme pyruvate carboxylase, for instance, plays a crucial role in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. Another key enzyme, manganese superoxide dismutase (Mn-SOD), protects mitochondria from oxidative stress generated during metabolic activity, indirectly supporting metabolic efficiency. wikipedia.orgdarwin-nutrition.fr

Role of Glycerophosphate in Metabolism: The glycerophosphate component is a metabolic intermediate that links glucose and lipid metabolism. mdpi.com L-α-glycerophosphate (glycerol-3-phosphate) is a backbone for the synthesis of triglycerides, the main form of fat storage. annualreviews.org It is primarily derived from glucose via glycolysis. annualreviews.org The glycerophosphate shuttle is also a key mechanism for transporting reducing equivalents from the cytoplasm into the mitochondria for energy production. ontosight.aiwikipedia.org

Research findings indicate a complex relationship between manganese intake and metabolic health. Some studies in animal models and small human trials suggest that manganese may play a role in regulating blood lipid metabolism and decreasing body fat. nih.gov

Table 1: Key Manganese-Dependent Enzymes in Metabolism

Enzyme Metabolic Pathway Function Citation
Pyruvate Carboxylase Gluconeogenesis, TCA Cycle Catalyzes the carboxylation of pyruvate to oxaloacetate. darwin-nutrition.frnih.gov
Manganese Superoxide Dismutase (Mn-SOD) Antioxidant Defense Scavenges superoxide radicals in the mitochondria. wikipedia.orgdarwin-nutrition.fr
Arginase Urea Cycle Catalyzes the hydrolysis of arginine to ornithine and urea. wikipedia.orgnih.gov

Influence on Cellular Energy Production (ATP Synthesis)

This compound contributes to cellular energy production through both its manganese and glycerophosphate constituents. Manganese is a critical cofactor for enzymes within the primary energy-producing pathways, while glycerophosphate itself is a substrate that can fuel ATP synthesis. mikronaehrstoffcoach.comisaltis.com

The manganese ion supports enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, which are central to the breakdown of glucose and the generation of precursors for oxidative phosphorylation. Furthermore, as a component of Mn-SOD, manganese protects mitochondria—the cell's primary site of ATP synthesis—from oxidative damage, thereby ensuring the integrity of the cellular energy supply. mikronaehrstoffcoach.commdpi.com In Lactobacillus plantarum, for example, manganese starvation led to the upregulation of proteins in the glycolytic pathway and F0F1 ATP synthase subunits, highlighting manganese's role in energy metabolism. rsc.org

The glycerophosphate moiety directly participates in energy production via the glycerophosphate shuttle. ontosight.ai This shuttle transports NADH equivalents from the cytoplasm into the mitochondrial electron transport chain. wikipedia.org Cytoplasmic glycerol-3-phosphate dehydrogenase oxidizes NADH and reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate. wikipedia.org Subsequently, mitochondrial glycerol-3-phosphate dehydrogenase, an inner-membrane enzyme, oxidizes glycerol-3-phosphate back to DHAP, transferring electrons to FAD to form FADH₂, which then feeds electrons into the electron transport chain to generate ATP. wikipedia.orgoroboros.at The metabolism of a single glycerophosphate unit can yield a significant number of ATP molecules.

Table 2: Contribution of this compound Components to ATP Synthesis

Component Mechanism of Action Pathway(s) Involved Citation
Manganese (Mn²⁺) Acts as an enzymatic cofactor; protects mitochondria via Mn-SOD. Glycolysis, TCA Cycle, Oxidative Phosphorylation mikronaehrstoffcoach.commdpi.com

| Glycerophosphate | Serves as a substrate in the glycerophosphate shuttle, transferring reducing equivalents (NADH) into mitochondria. | Glycolysis, Electron Transport Chain | ontosight.aiwikipedia.orgisaltis.com |

Interplay with Phosphate Metabolism

This compound directly engages with phosphate metabolism by delivering a phosphate group, an essential component in numerous biochemical processes. patsnap.comhpra.ie Upon dissociation, the compound releases glycerophosphate, which can be hydrolyzed to glycerol (B35011) and an inorganic phosphate ion (Pi).

Phosphate is a fundamental building block of key biological molecules and a critical participant in energy transfer. It is a structural component of nucleotides (like ATP, ADP), nucleic acids (DNA and RNA), and phospholipids (B1166683) that form cellular membranes. patsnap.com

The interplay is most evident in energy metabolism, where phosphate is continuously cycled during the synthesis and hydrolysis of ATP. patsnap.com The process of oxidative phosphorylation, for instance, involves the phosphorylation of ADP to ATP, a reaction fundamentally dependent on a ready supply of inorganic phosphate. The phosphate delivered by glycerophosphate can enter this cellular pool, supporting the storage and transfer of energy. hpra.ie Additionally, the glycerophosphate itself is a key intermediate in glycerophospholipid metabolism, which is essential for building and maintaining cell membranes. foodb.ca

Mechanistic Insights into Redox Activity and Electron Transfer

The redox activity of this compound is centered on the manganese ion's ability to cycle between different oxidation states, primarily Mn²⁺ and Mn³⁺. nih.gov This capacity for electron transfer allows manganese to act as a catalytic cofactor in a variety of crucial enzymatic reactions, particularly those involving oxidation-reduction (redox) cycles. numberanalytics.com

Manganese is a core component of manganese-dependent superoxide dismutase (Mn-SOD), an antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). darwin-nutrition.frnumberanalytics.com This reaction involves the cyclical reduction and oxidation of the manganese ion at the enzyme's active site. numberanalytics.com

The glycerophosphate ligand in the compound plays a role in stabilizing intermediate manganese species during these redox reactions, which can facilitate the electron transfer process. In a broader context, manganese's ability to participate in electron transfer is fundamental to its biological function, including its role in the oxygen-evolving complex of photosystem II in plants and its influence on mitochondrial function. wikipedia.orgnih.gov However, this same redox activity means that an excess of manganese can be toxic, potentially leading to increased production of reactive oxygen species and oxidative stress if not properly regulated. nih.gov

Table 3: Redox States and Role of Manganese

Oxidation State Role in Biological Systems Example Citation
Mn²⁺ (Reduced) Stable state in aqueous solutions; binds to enzymes to facilitate substrate positioning. Resting state of many Mn-dependent enzymes.
Mn³⁺ (Oxidized) Acts as an intermediate in redox catalysis; potent oxidizing agent. Catalytic cycle of Mn-SOD. numberanalytics.com

| Mn²⁺/Mn³⁺ Cycle | Facilitates electron transfer in redox reactions. | Dismutation of superoxide radicals. | numberanalytics.comnih.gov |

Biological Impact and Cellular Processes Mediated by Manganese Glycerophosphate Excluding Human Clinical Data

Cellular Signaling Pathways and Oxidative Stress Response (in vitro studies)

Manganese glycerophosphate's influence on cellular signaling and oxidative stress is primarily attributed to the manganese (Mn) ion. In vitro studies suggest that this compound may possess antioxidant properties by influencing cellular pathways involved in oxidative stress, potentially protecting cells from damage. smolecule.com

The manganese ion is a critical cofactor for manganese-dependent superoxide (B77818) dismutase (MnSOD), a primary antioxidant enzyme located in the mitochondria that defends against oxidative stress. mdpi.com This enzyme is crucial for converting superoxide radicals into less harmful substances. mdpi.com The availability of manganese can, therefore, directly impact the cell's ability to mitigate oxidative damage. frontiersin.org Paradoxically, while essential for antioxidant defense, overexposure to manganese can induce oxidative stress, leading to an imbalance in the cell's redox state and potential damage to lipids and proteins. nih.govmdpi.com The trivalent form of manganese (Mn³⁺) is considered more cytotoxic in vitro than the divalent form (Mn²⁺). mdpi.com

Manganese is also known to modulate various signaling pathways. It can activate several kinases that are central to cell regulation, including mitogen-activated protein kinase (MAPK), protein kinase B (PKB/Akt), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The activation of these pathways can be an early cellular response to the presence of manganese. nih.gov For instance, in vitro exposure of immature rat hippocampal and striatal slices to manganese chloride resulted in the activation of MAPK pathways (ERK1/2 and JNK1/2/3) even at concentrations that did not affect cell viability. nih.gov This activation suggests that manganese can trigger significant changes in intracellular signaling cascades that control proliferation, differentiation, and survival. nih.gov

Key FindingModel SystemSignaling Pathway/ResponseReference(s)
Potential antioxidant properties and influence on oxidative stress pathways.In vitro studiesOxidative Stress Pathways smolecule.com
Mn is a cofactor for MnSOD, a key antioxidant enzyme.General cellular/mitochondrialAntioxidant Defense mdpi.com
Mn overexposure can induce oxidative stress.Murine Neuroblastoma Cells (in vitro)Oxidative Stress nih.gov
Mn activates key signaling kinases.In vivo and in vitro modelsMAPK, Akt, mTOR nih.gov
Mn exposure activates MAPK (ERK1/2, JNK1/2/3) pathways.Immature Rat Striatal & Hippocampal Slices (in vitro)MAPK Signaling nih.gov

Role in Biosynthetic Processes (e.g., Phospholipid Synthesis)

This compound contributes to biosynthetic processes through both of its constituent parts. The glycerophosphate moiety is a key substrate in the synthesis of phospholipids (B1166683), which are fundamental components of all cellular membranes. isaltis.com The manganese ion, acting as a cofactor, is essential for the activity of numerous enzymes involved in metabolic pathways. oregonstate.edu

A critical role for manganese in phospholipid biosynthesis has been identified in bacteria. In Escherichia coli, the enzyme L-glycerol 3-phosphate: CMP phosphatidyltransferase, which catalyzes a key step in the synthesis of phosphatidyl glycerophosphate, is completely dependent on either magnesium (Mg²⁺) or manganese (Mn²⁺) for its activity. nih.gov This highlights the direct requirement of manganese for the production of specific phospholipids.

Furthermore, in several cosmopolitan marine bacteria, manganese is the preferred metal for the activity of PlcP, a metallophosphoesterase crucial for lipid remodeling under phosphorus-limited conditions. nih.govnih.govgenscript.com PlcP converts major phospholipids like phosphatidylglycerol and the precursor phosphatidic acid into diacylglycerol (DAG). nih.gov DAG then serves as a building block for the synthesis of alternative phosphorus-free lipids, allowing the bacteria to adapt to nutrient-scarce environments. nih.gov This demonstrates a sophisticated cellular strategy where manganese availability can regulate the composition of the cell membrane. nih.gov

ProcessRole of Manganese/GlycerophosphateOrganism/SystemKey Enzyme/MoleculeReference(s)
Phospholipid SynthesisGlycerophosphate provides the backbone for phospholipids.GeneralGlycerophosphate isaltis.com
Phosphatidyl glycerophosphate synthesisManganese is an essential cofactor for the synthesizing enzyme.Escherichia coliL-glycerol 3-phosphate: CMP phosphatidyltransferase nih.gov
Lipid RemodelingManganese is the preferred metal for enzyme activity.Marine Heterotrophic Bacteria (e.g., Roseobacter, Pelagibacter)PlcP (metallophosphoesterase) nih.govnih.govgenscript.com

Influence on Cell Proliferation, Differentiation, and Mineralization (in vitro, non-human context, e.g., bone marrow mesenchymal stem cells)

In the context of bone tissue engineering, both manganese and glycerophosphate are recognized for their roles in modulating cell behavior. β-glycerophosphate is commonly used in osteogenic differentiation media as a source of inorganic phosphate (B84403), which is essential for the formation of hydroxyapatite, the mineral component of bone. nih.govnih.govtci-thaijo.org

Manganese ions have been shown to influence the proliferation, differentiation, and mineralization of osteogenic cells, although the effects are highly dependent on concentration. researchgate.net In vitro studies using mouse bone marrow mesenchymal stem cells (mBMSCs) revealed that manganese-implanted titanium surfaces had minimal direct effect on their osteogenic differentiation in a monoculture. nih.gov However, in a co-culture system with macrophages, these surfaces promoted the osteogenic activities of the mBMSCs, suggesting an indirect role mediated by crosstalk between the two cell types. nih.gov

Research on human bone mesenchymal stem cells (hBMSCs) has shown that low concentrations of manganese dioxide nanoparticles can promote cell proliferation and early osteogenesis. mdpi.com Conversely, higher concentrations were found to inhibit cell growth. mdpi.com Similarly, studies with MG-63 osteoblastic cells indicated that increasing concentrations of manganese chloride led to reduced cell spreading and proliferation. researchgate.net These findings underscore the critical importance of the dose and form of manganese provided to cells. The sustained release of manganese ions from a modified titanium surface was shown to enhance the differentiation of human mesenchymal stem cells into mature osteoblasts. nih.gov

Cellular ProcessModel SystemEffect of Manganese/GlycerophosphateReference(s)
Osteogenic Differentiation & MineralizationCanine Bone Marrow-derived Mesenchymal Stem Cells (cBM-MSCs)β-glycerophosphate induced expression of osteogenic markers in a dose-dependent manner. tci-thaijo.org
Osteogenic DifferentiationMouse Bone Marrow Mesenchymal Stem Cells (mBMSCs)Manganese-implanted surfaces improved osteogenic activities in co-culture with macrophages. nih.gov
Cell Proliferation & OsteogenesisHuman Bone Mesenchymal Stem Cells (hBMSCs)Low-dose manganese dioxide nanoparticles promoted proliferation and early osteogenesis; high doses were inhibitory. mdpi.com
Cell Spreading & ProliferationMG-63 Osteoblastic CellsManganese chloride reduced spreading and proliferation in a concentration-dependent manner. researchgate.net
Osteogenic DifferentiationHuman Mesenchymal Stem Cells (hMSCs)Sustained release of Mn ions from a modified surface enhanced differentiation into mature osteoblasts. nih.gov

Manganese Homeostasis and Transport Mechanisms at the Cellular Level (e.g., in microorganisms)

Cells must tightly regulate their internal manganese concentrations to ensure sufficient supply for enzymatic functions while avoiding toxicity from overaccumulation. oup.com This balance is maintained by a sophisticated network of transport proteins.

In bacteria, manganese homeostasis is critical for survival, particularly as a defense against oxidative stress. oup.com Bacteria employ two main types of manganese importers: the NRAMP (Natural Resistance-Associated Macrophage Protein) family transporters and ABC (ATP-Binding Cassette) transporters. oup.comresearchgate.net The expression of these transporters is controlled by manganese-sensing transcription factors and riboswitches, allowing the cell to adjust manganese uptake based on its internal concentration and external environmental stressors. oup.comfrontiersin.org Conversely, manganese efflux is handled by specific export systems to prevent toxic accumulation. frontiersin.orgnih.gov

At a broader cellular level, manganese transport across membranes is facilitated by several protein families. These include the divalent metal transporter 1 (DMT1) and zinc-regulated transporter/iron-regulated transporter (ZRT/IRT1)-related protein (ZIP) transporters, such as ZIP8 and ZIP14. oregonstate.edunih.gov Efflux is mediated by transporters like SLC30A10. oregonstate.edu Additionally, antiporter systems that exchange calcium (Ca²⁺) for manganese (Mn²⁺) across membranes contribute to maintaining intracellular ion homeostasis. ontosight.ai Within the cell, various organelles like mitochondria and the Golgi apparatus also have their own specific transporters to manage their internal manganese pools. oregonstate.edusemanticscholar.org

Transport MechanismFunctionTransporter Family/Protein ExampleOrganism/SystemReference(s)
Manganese ImportUptake of Mn²⁺ into the cellNRAMP family (e.g., MntH), ABC transporters (e.g., MntABC)Bacteria oup.comresearchgate.netfrontiersin.org
Manganese EffluxRemoval of excess Mn²⁺ from the cellMn-specific exportersBacteria frontiersin.orgnih.gov
Cellular ImportUptake of Mn²⁺ into eukaryotic cellsDMT1, ZIP transporters (ZIP8, ZIP14)General Eukaryotic Cells oregonstate.edunih.gov
Cellular EffluxRemoval of Mn²⁺ from eukaryotic cellsSLC30A10General Eukaryotic Cells oregonstate.edu
Ion ExchangeMaintaining ion homeostasisCalcium:manganese antiportersGeneral Cellular Membranes ontosight.ai

Bioavailability and Metabolic Fate Studies of Manganese Glycerophosphate Non Human Models

Comparative Bioavailability Assessment with Other Manganese Compounds

The bioavailability of a manganese source refers to the proportion of the ingested manganese that is absorbed and utilized by the body for its metabolic functions. While direct, extensive comparative studies on manganese glycerophosphate are limited in publicly available literature, its bioavailability can be contextualized by examining studies of other organic and inorganic manganese compounds in animal models. Organic manganese sources, like manganese proteinate, are often found to have higher relative bioavailability (RBV) compared to inorganic sources like manganese sulfate (B86663), which in turn is generally more bioavailable than manganese oxides. nih.goveuropa.eunih.gov

In broiler chickens, manganese proteinate demonstrated a higher relative bioavailability than manganese sulfate, with RBV values of 128% based on liver manganese concentration and 105% based on tibia manganese concentration, when manganese sulfate was set as the standard at 100%. nih.gov Studies in sheep have also shown that manganese from manganese sulfate is more bioavailable than from manganese oxide and manganese carbonate. nih.gov

Research in broilers has indicated that the bioavailability of manganese is more closely related to the chelation strength of the compound than to its solubility alone. oup.com As an organic salt, this compound would be expected to have good bioavailability, likely comparable to or exceeding that of manganese sulfate, though empirical data from direct comparative trials in animal models is needed for confirmation.

Interactive Table: Relative Bioavailability of Various Manganese Sources in Animal Models This table summarizes findings on the relative bioavailability of different manganese compounds compared to manganese sulfate (set at 100%).

Animal Model Manganese Source Relative Bioavailability (%) Tissue Measured Citation
Broiler Chickens Manganese Proteinate 105% Tibia nih.gov
Broiler Chickens Manganese Proteinate 128% Liver nih.gov
Broiler Chickens Manganese Oxide 22-143% Tibia iau.ir
Sheep Manganese Oxide (Reagent Grade) 57.7% Liver, Kidney, Bone nih.gov
Sheep Manganese Carbonate (Reagent Grade) 27.8% Liver, Kidney, Bone nih.gov
Rats Manganomanganic Oxide (MnO.Mn2O3) ~70% General europa.eu

Mechanisms of this compound Absorption and Utilization in Animal Models

Upon ingestion, this compound dissociates, and the manganese ions (Mn²⁺) are available for absorption. The primary site for manganese absorption in animal models is the small intestine, particularly the duodenum and jejunum. iau.irmdpi.comepa.gov The absorption process is mediated by specific protein transporters on the surface of intestinal epithelial cells. Key transporters involved in the uptake of divalent metals, including manganese, are Divalent Metal Transporter 1 (DMT1), and likely members of the Zrt- and Irt-like protein (ZIP) family, such as ZIP8 and ZIP14. nih.gov

Once absorbed into the bloodstream, manganese is transported to the liver, which is the central organ for manganese metabolism and homeostasis. mdpi.comdrugbank.com In the blood, manganese can bind to proteins like albumin and transferrin. From the liver, manganese is distributed to various tissues throughout the body, with significant accumulation occurring in mitochondria-rich tissues and bone. mdpi.comdrugbank.com

Manganese is an essential cofactor for numerous enzymes critical for normal physiological functions, including:

Metabolism: It is involved in carbohydrate and fat metabolism. nih.gov

Bone Development: It plays a crucial role in the synthesis of the organic matrix of bone and is essential for cartilage development. mdpi.comnih.gov

Antioxidant Defense: It is a key component of the enzyme manganese superoxide (B77818) dismutase (MnSOD), which protects mitochondria from oxidative damage. nih.gov

The glycerophosphate moiety, once dissociated, can enter metabolic pathways related to energy production and phospholipid synthesis.

Elimination Pathways and Endogenous Manganese Pools

The body tightly regulates manganese levels primarily through excretion, as absorption is less regulated. Unlike many other minerals that are excreted through the kidneys, manganese is predominantly eliminated from the body via the bile. drugbank.comnih.govphysiology.org The liver takes up excess manganese from the blood and actively transports it into the bile, which is then secreted into the small intestine and ultimately excreted in the feces. mdpi.comnih.gov This biliary excretion is the main homeostatic mechanism preventing manganese accumulation to toxic levels. researchgate.net Transporters such as SLC30A10 are crucial for the efflux of manganese from hepatocytes into the bile. nih.gov

If the primary biliary route is obstructed, secondary pathways for elimination include secretion through pancreatic juice or directly back into the intestinal lumen. drugbank.com Urinary excretion of manganese is typically negligible. drugbank.com

A significant portion of the body's manganese constitutes the endogenous pool, with the largest reservoir being the skeleton. mdpi.com Bone acts as a long-term storage site, accumulating manganese over time and releasing it slowly. mdpi.com The elimination half-life of manganese from bone in rats has been shown to be lengthy, indicating its role as a stable, long-term pool. mdpi.com

Methodological Considerations for Bioavailability Studies in Non-Human Systems

Accurately determining the bioavailability and metabolic fate of manganese compounds requires sophisticated analytical methods capable of tracing the element and identifying its chemical form within complex biological systems.

Stable and radioactive isotope tracers are invaluable tools for studying the absorption, distribution, metabolism, and excretion of minerals. For manganese, the radioisotope ⁵⁴Mn has been historically used in animal models to trace its metabolic path with high sensitivity. physiology.org In these studies, animals are administered a diet or injection containing ⁵⁴Mn, and the radioactivity is then measured in various tissues, blood, and excreta over time. physiology.orgeuropa.eu This technique allows researchers to precisely quantify the percentage of manganese absorbed, its rate of elimination, and its distribution among different organs. physiology.org

More recently, the use of stable isotopes, which are non-radioactive, has become more common due to safety and ethical considerations. nih.govresearchgate.net These methods involve enriching the diet with a less abundant stable isotope of manganese and then measuring the change in isotopic ratios in biological samples using mass spectrometry. This approach can effectively trace the fate of newly absorbed manganese and distinguish it from the body's existing endogenous pools. acs.org

Understanding the bioavailability of manganese requires not just quantifying its total amount but also identifying its chemical form (speciation), as different manganese species can have different metabolic behaviors. Speciation analysis is crucial for distinguishing protein-bound manganese from free or complexed manganese ions in biological fluids. icm.edu.pl

A powerful technique for this purpose is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). icm.edu.pltandfonline.comljmu.ac.uk

High-Performance Liquid Chromatography (HPLC) separates the different molecules in a sample based on their physical and chemical properties (e.g., size, charge). icm.edu.pl

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as a highly sensitive, element-specific detector that can accurately measure the minute quantities of manganese present in the fractions separated by the HPLC. tandfonline.comljmu.ac.uk

This hyphenated technique allows researchers to separate and quantify different manganese-containing species in a sample, such as manganese bound to transferrin or citrate (B86180), providing critical insights into its transport and metabolism. tandfonline.comdss.go.th

Advanced Analytical Methodologies for Manganese Glycerophosphate Research

Elemental Analysis Techniques

Elemental analysis is fundamental in the study of manganese glycerophosphate, focusing on the precise quantification of the manganese ion. These methods are essential for verifying the stoichiometric composition of the compound and for quality control in pharmaceutical and dietary supplement formulations. drawellanalytical.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and widely utilized technique for trace metal analysis due to its exceptional sensitivity, low detection limits, and multi-element capability. preprints.org It is a preferred method for determining the manganese content in complex matrices such as dietary supplements and botanical products. acs.orgnih.gov The methodology involves digesting the sample, typically using a closed-vessel microwave system with concentrated acids like nitric acid and hydrochloric acid, to bring the manganese into a solution that can be introduced into the plasma. acs.orgnih.govresearchgate.net

ICP-MS offers high precision and accuracy, with validation performed using standard reference materials to ensure reliable quantification. acs.orgnih.gov It can detect manganese across a wide range of concentrations, from trace levels (μg/kg) to higher concentrations found in supplements. researchgate.netconicet.gov.ar This makes it invaluable for both purity assessment of the raw material and quality control of the final product.

Table 1: Selected Research Findings for Manganese Determination by ICP-MS This table is interactive. Users can sort and filter the data.

Matrix Sample Preparation Key Findings/Parameters Reference
Dietary Supplements Microwave digestion with concentrated nitric and hydrochloric acid (8:2) Method validated for linearity, precision, accuracy, LOD, and LOQ. Manganese concentration ranges of 1.8-39.1 μg/g were found. researchgate.net
Botanicals & Dietary Supplements Closed-vessel microwave digestion with various acid procedures Best recoveries (91-106%) with nitric and hydrochloric acid (8:2). LOD was in the range of 0.005 to 1.09 ng/mL. acs.orgnih.gov
Herbal Supplements Laser ablation (LA) and solution-based ICP-MS Compared two ICP-MS techniques for assessing concentrations of 12 elements, including manganese. conicet.gov.ar

Atomic Absorption Spectrometry (AAS) is a robust and cost-effective technique for quantifying metallic elements in various samples, including pharmaceuticals. drawellanalytical.commeasurlabs.com It is particularly useful for assaying metal-containing drugs and profiling trace metal impurities. drawellanalytical.com For this compound analysis, flame atomic absorption spectrometry (FAAS) is commonly employed. lew.ronih.gov

The sample preparation for AAS typically involves mineralization or acidic extraction to solubilize the manganese. lew.ronih.gov One validated method for pharmaceutical preparations involves calcination followed by solubilization of the ash in an acid mixture, such as HCl:HNO3 (20:1, v:v), which yields excellent results for manganese determination by FAAS. lew.ro Another approach involves direct extraction with a diluted hydrochloric acid solution, which has been shown to be effective for extracting manganese from multivitamin/multimineral tablets. nih.gov While highly accurate, AAS is a destructive technique and generally analyzes one element at a time, unlike the multi-element capabilities of ICP-MS. measurlabs.com

Table 2: Methodological Parameters for Manganese Determination by AAS This table is interactive. Users can sort and filter the data.

Technique Sample Type Sample Preparation Key Parameters Reference
Flame AAS (FAAS) Pharmaceutical Products (veterinary) Sample mineralization in an HCl: HNO3 (20:1, v:v) mixture. Method validated for precision (RSD% ≤ 3.7%) and accuracy. lew.ro
Flame AAS (FAAS) Multivitamin/Multimineral Tablets Extraction of analytes with 1 mol/L HCl solution for 5 minutes. Quantitative recovery achieved with ultrasonic or magnetic stirring. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for analyzing the organic portion of this compound and its related metabolites. bioanalysis-zone.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for identification, purification, and quantification. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like glycerophosphates. It is used to separate and quantify the glycerophosphate anion and to study its interactions and stability in various formulations. karger.commetrohm.com For instance, HPLC has been used to investigate the protective effects of glycerophosphates against the demineralization of hydroxylapatite. karger.com

The separation can be achieved using various column types, often C18 reversed-phase columns, with a mobile phase typically consisting of a buffer and an organic modifier like methanol. mdpi.com Detection is commonly performed using a UV detector. karger.commdpi.com The technique allows for the excellent separation of β-glycerophosphate from related compounds such as α-glycerophosphate and inorganic phosphate (B84403). metrohm.com

Table 3: Exemplary HPLC Conditions for Glycerophosphate-Related Analysis This table is interactive. Users can sort and filter the data.

Analyte/System Column Mobile Phase Detection Application Reference
β-Glycerophosphate & Malate Metrosep A Supp 7 - 250/4.0 Carbonate eluent Not specified Determination in a pharmaceutical formulation. metrohm.com
Clotrimazole in Chitosan/β-GP hydrogel Zorbax Eclipse XDB–C18 (4.6 mm × 150 mm, 5 μm) Methanol–phosphate buffer pH 7.4 (4:1, v/v) UV at 210 nm In vitro drug release studies. mdpi.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective method for the analysis of volatile compounds or those that can be made volatile through derivatization. It is extensively used to study the metabolic fate of the glycerophosphate moiety by analyzing intermediate metabolites in pathways like glycolysis. rsc.orgspandidos-publications.com Glycerol (B35011) phosphate itself is a key metabolite in these pathways. nih.gov

Due to the low volatility of phosphorylated metabolites, a derivatization step is required prior to GC analysis. A common procedure involves a two-step process of methoxymation followed by trimethylsilylation (e.g., using MSTFA). acs.org This process increases the volatility of the analytes, allowing them to be separated on a GC column (e.g., a DB-5MS capillary column) and subsequently detected and identified by mass spectrometry. spandidos-publications.comacs.org This approach enables the quantitative analysis of a wide range of metabolites in biological samples like serum and blood. rsc.orgnih.gov

Table 4: Common GC-MS Parameters for Glycerol Phosphate Metabolite Analysis This table is interactive. Users can sort and filter the data.

Sample Type Derivatization GC Column Key Findings Reference
Human Serum Methoxymation (80°C, 60 min) Not specified (GC-QqQ-MS) Optimized protocol for 10 glycolysis metabolites; LODs 0.0002–0.2382 μg/mL. rsc.org
Human Blood Plasma Methoxymation and Trimethylsilylation Not specified (GC/TOFMS) Protocol developed to extract a wide range of metabolites, including glycerol phosphate isomer. acs.org
Rat Cardiac Blood Not specified (GC-MS) Not specified Identified glycerol phosphate as a significant metabolite for estimating postmortem interval. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purification of compounds. researchgate.net In the context of this compound, TLC serves as a valuable tool for purity testing, reaction monitoring during synthesis, and preliminary identification of components. researchgate.netgoogle.com A single spot on a TLC plate developed with an appropriate solvent system attests to the purity of a compound. researchgate.net

The separation is based on the compound's affinity for the stationary phase (e.g., silica (B1680970) gel) versus the mobile phase. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. libretexts.org For preparative purposes (PLC), thicker layers of stationary phase are used, allowing for the separation of larger quantities of material, which can then be scraped from the plate and recovered. silicycle.com Specific spray reagents, such as those that react with carbohydrates or phosphate groups, can be used to visualize the separated spots. gerli.com

Table 5: Thin-Layer Chromatography (TLC) Systems and Applications This table is interactive. Users can sort and filter the data.

Application Stationary Phase Mobile Phase Example Detection Key Feature Reference
Purity Testing Silica Gel F254 Cyclohexane-chloroform-methanol (12:6:1) UV Densitometry (223 nm) Basic tool for assessing the purity of organic compounds. researchgate.net
Synthesis Monitoring Not specified Not specified TLC analysis Used to verify that tripivalate impurities were less than 5% during beta glycerol phosphate synthesis. google.com
Glycoglycerolipid Separation Silica Gel Chloroform/methanol/water (65:25:4) Orcinol or Naphthyl ethylenediamine (B42938) spray reagents Convenient for purification and separation of polar lipids. gerli.com

Gas Chromatography (GC) for related metabolites

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis - Differential Scanning Calorimetry)

Thermoanalytical techniques are a suite of methods where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. rjptonline.org For the characterization of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are exceptionally valuable. These methods provide critical data on the thermal stability, decomposition pathways, and phase transitions of the compound. rjptonline.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. xrfscientific.com This technique is highly effective for determining the composition of complex materials, such as hydrated salts, by quantifying mass loss at specific temperatures. xrfscientific.com For this compound hydrate (B1144303) (C3H7MnO6P·H2O) americanelements.com, TGA can precisely measure the loss of water molecules (dehydration) and the subsequent decomposition of the organic glycerophosphate ligand. xrfscientific.com The process typically involves heating the sample at a constant rate while monitoring its mass. The resulting TGA curve plots mass percentage against temperature, with distinct steps indicating mass loss events. The derivative of this curve (DTG) shows the rate of mass change, with peaks corresponding to the temperatures of the fastest decomposition. chemrj.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample compared to a reference. chemrj.orgbibliotekanauki.pl DSC is used to detect thermal events such as melting, crystallization, and glass transitions, which may not involve a change in mass. mdpi.com It provides qualitative and quantitative information on physical and chemical changes involving endothermic (heat-absorbing) or exothermic (heat-releasing) processes. perkinelmer.com.ar For this compound, DSC can identify the energy changes associated with the removal of water, the decomposition of the glycerophosphate moiety, and the final formation of manganese oxide residues. akjournals.com

Research Findings: While specific TGA-DSC studies focused exclusively on pure this compound are not widely available in the reviewed literature, the thermal behavior of related manganese(II) complexes and glycerophosphate systems provides a strong basis for predicting its decomposition profile.

Studies on manganese(II) complexes with organic ligands like glycine (B1666218) show a typical decomposition pattern:

Dehydration: The initial mass loss corresponds to the release of water molecules at lower temperatures. akjournals.com

Ligand Decomposition: At higher temperatures, the organic ligand begins to decompose in multiple stages. akjournals.com For this compound, this would involve the breakdown of the glycerophosphate group.

Residue Formation: The final stage at high temperatures results in a stable inorganic residue, typically a manganese oxide such as Mn₂O₃ or Mn₃O₄ in an air atmosphere, or MnO in an inert (nitrogen) atmosphere. akjournals.com

The analysis of chitosan/glycerophosphate hydrogels also highlights the role of the glycerophosphate component in the system's thermal properties, where its concentration influences the sol-gel transition temperature. researchgate.netnih.govmdpi.com The thermal decomposition of various manganese oxides, the likely end-products of this compound's thermal analysis, has been extensively studied, showing transformations between different oxides (e.g., Mn₂O₃ to Mn₃O₄) at specific high temperatures. osti.govresearchgate.net

The following table illustrates the type of data obtained from a TGA-DSC analysis of a related manganese(II) complex, providing a model for the expected results for this compound.

Temperature Range (°C)Mass Loss (%) (from TGA)Peak Type (from DSC)Associated Thermal Event
50 - 150~5-10%EndothermicLoss of hydration water
200 - 400~30-40%ExothermicInitial decomposition of the glycerophosphate ligand
400 - 600~20-30%ExothermicFurther decomposition and charring of the organic residue
> 600--Formation of a stable manganese oxide residue (e.g., Mn₂O₃)

Note: The data in this table is illustrative and based on the expected behavior of this compound by analogy with similar manganese complexes. Actual values would need to be determined experimentally.

Cross-Validation and Data Normalization Strategies in Analytical Research

In advanced analytical research involving complex compounds like this compound, ensuring the reliability and comparability of data is paramount. Cross-validation and data normalization are two critical strategies employed to achieve this.

Cross-Validation: In the context of analytical chemistry, cross-validation is the process of assessing and comparing data sets generated from two or more different analytical methods or by two different laboratories using the same method. wikipedia.orgnih.gov The primary goal is to determine if the data obtained are comparable and reliable. nih.gov This is crucial when a new analytical method is developed or when an existing method is transferred between laboratories. who.int

For instance, if this compound is quantified using both High-Performance Liquid Chromatography (HPLC) and a thermoanalytical technique, cross-validation would involve analyzing the same set of samples with both methods to ensure that the results are consistent. This process confirms the accuracy and specificity of the analytical procedures. nih.gov Full or partial validation may be required depending on the extent of changes to a method or the differences between methods being compared. who.intich.org

Data Normalization Strategies: Data normalization is a preprocessing step used to adjust data measured on different scales to a common scale. estuary.devnumberanalytics.com This is essential in analytical research to eliminate unit dependencies, reduce bias from outliers, and prepare data for machine learning algorithms or multivariate statistical analysis. numberanalytics.com Variations in analytical measurements can arise from instrument drift, batch effects, or differences in sample preparation. creative-proteomics.com Normalization helps to mitigate these unwanted variations, ensuring that observed differences are due to true biological or chemical factors rather than technical artifacts. creative-proteomics.com

Several normalization methods are commonly used in analytical research:

Min-Max Normalization: This technique rescales the data to a fixed range, typically researchgate.net. It is a simple and widely used method for standardizing data. numberanalytics.comcreative-proteomics.com

Z-score Normalization (Standardization): This method transforms the data to have a mean of zero and a standard deviation of one. It is particularly useful when the data follows a normal distribution and helps in identifying outliers. creative-proteomics.com

LOESS (Locally Estimated Scatterplot Smoothing): This is a regression-based method effective for correcting non-linear signal drifts that can occur during long analytical runs. researchgate.net

Support Vector Regression (SVR): Another advanced regression-based technique used to model and remove complex, non-linear variations from analytical data, enhancing the reliability of subsequent analyses. researchgate.net

The choice of normalization method can significantly impact the final results, and different approaches may be more suitable depending on the specific dataset and the nature of the analytical variation. semanticscholar.org

Normalization MethodPrinciplePrimary Application in Analytical Research
Min-Max ScalingLinearly transforms data to a specific range (e.g., 0 to 1). creative-proteomics.comStandardizing data with different measurement scales for direct comparison. numberanalytics.com
Z-score NormalizationRescales data based on the mean and standard deviation. creative-proteomics.comFacilitating outlier detection and pattern identification in datasets assumed to be normally distributed. creative-proteomics.com
LOESS/SVR NormalizationUses regression models to fit and remove signal drift from quality control samples. researchgate.netCorrecting for non-linear instrument drift and batch effects in large-scale studies (e.g., metabolomics). researchgate.net
Quantile TransformationTransforms the data to conform to a uniform or normal distribution. numberanalytics.comHandling non-normally distributed data and reducing the impact of extreme outliers.

Applications of Manganese Glycerophosphate in Scientific Research and Industrial Contexts Non Medical/non Dietary Supplement Human Use

Reagent and Catalyst in Organic Synthesis

Manganese glycerophosphate functions as a versatile compound in the field of organic chemistry, where it is employed as both a reagent and a catalyst. americanelements.com The catalytic activity of manganese compounds, in general, is well-documented in a variety of organic reactions, including oxidations, cross-coupling, and polymerization. researchgate.net The manganese ion in this compound can exist in different oxidation states, typically Mn²⁺ and Mn³⁺, allowing it to participate in redox cycles. This redox activity is fundamental to its catalytic function, facilitating electron transfer in oxidation-reduction reactions.

Precursor Material in Specialized Materials Science (e.g., Thin Film Deposition)

In materials science, this compound serves as a precursor for creating specialized materials. americanelements.com Organometallic compounds are frequently used as precursors in processes like thin film deposition due to their volatility and decomposition characteristics. americanelements.comamericanelements.com Manganese oxides, in particular, are functional materials with applications in catalysis and energy storage, and there is a significant demand for methods to produce high-quality thin films of these oxides. scispace.com

This compound can be used in techniques such as chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films of manganese oxides. scispace.com In these processes, the precursor compound is introduced into a reaction chamber where it decomposes under controlled conditions (e.g., temperature, pressure) to deposit a thin layer of the desired manganese-containing material onto a substrate. scispace.com For example, various manganese oxide phases (like MnO, Mn₂O₃, Mn₃O₄) can be fabricated, with the specific phase often controlled by the deposition temperature. scispace.com The ability to deposit crystalline manganese oxide thin films at low temperatures is particularly advantageous for use with temperature-sensitive substrates. scispace.com These films have potential applications in areas like microelectronics and sensor technology.

Table 1: Properties of Manganese Oxide Thin Films from Precursors This table is illustrative of typical findings in materials science research concerning manganese oxides, for which this compound can be a precursor.

Manganese Oxide PhaseDeposition Temperature Range (°C)Crystal StructurePotential Application
α-Mn₂O₃60 - 100CubicCatalysis
Mn₃O₄120 - 160SpinelMagnetic Devices
MnO₂>160Various (α, β, γ, δ)Batteries, Supercapacitors

Agricultural Enhancements: Soil Bioavailability and Crop Yield Improvement

This compound is utilized in the agricultural sector as a component in fertilizers to enhance crop growth and yield. justdial.com Manganese (Mn) is an essential micronutrient for plants, playing a critical role in physiological processes, most notably photosynthesis. cropnutrition.combanglajol.info It is a component of the photosystem II water-oxidizing complex and is involved in chlorophyll (B73375) production. cropnutrition.comchsagronomy.com

Manganese deficiency is a common problem in certain soil types, such as organic soils, sandy soils, and soils with a high pH (alkaline), where manganese becomes less available to plants. cropnutrition.comgov.bc.ca Applying manganese-containing fertilizers can correct these deficiencies. icl-growingsolutions.com this compound can serve as a source of this essential nutrient. justdial.com The use of manganese fertilizers has been shown to improve photosynthetic efficiency, increase dry matter production, and enhance plant resistance to both biotic stresses (like fungal diseases) and abiotic stresses (like drought and heat). cropnutrition.com For example, adequate manganese contributes to lignin (B12514952) synthesis, which strengthens plant cell walls and provides a physical barrier against pathogens. chsagronomy.com

Research indicates that the method of manganese application can significantly impact its effectiveness. Banding manganese sulfate (B86663) (MnSO₄), a common manganese fertilizer, has been found to be more effective than broadcasting it on the soil surface. gov.bc.ca Foliar applications are also highly effective for correcting deficiencies quickly. icl-growingsolutions.com While specific studies on this compound's comparative efficacy are limited in the provided results, its role as a manganese source positions it as a valuable tool for improving agricultural productivity, especially as the demand for higher crop yields grows. justdial.com

Table 2: Research Findings on Manganese in Agriculture

FindingCrop(s) MentionedImpact of Manganese ApplicationReference
Increased Disease ResistanceWheat, Potato, Cotton, Grape, TomatoContributes to resistance against soil-borne and fungal leaf diseases. cropnutrition.com cropnutrition.com
Improved Drought/Heat ToleranceGeneralIncreases activity of Mn-superoxide dismutase, which detoxifies free radicals produced under stress. cropnutrition.com cropnutrition.com
Enhanced PhotosynthesisGeneralEssential for the photolysis of water in photosystem II, a critical step in photosynthesis. cropnutrition.combanglajol.info cropnutrition.combanglajol.info
Correction of Deficiency in Organic SoilsOnions, LettucePrevents stunting and yellowing in crops grown on high pH organic soils. gov.bc.ca gov.bc.ca

In Vitro Research Tool for Enzyme Kinetics and Metabolic Pathway Studies

This compound is a valuable tool in biochemical and biological research, particularly for in vitro studies of enzyme kinetics and metabolic pathways. The manganese ion (Mn²⁺) is an essential cofactor for a multitude of enzymes, and its presence is critical for their catalytic activity. nih.gov this compound serves as a convenient and bioavailable source of Mn²⁺ for these in vitro assays. ontosight.ai

In enzyme kinetics studies, researchers analyze the rate of enzyme-catalyzed reactions and how it is influenced by various factors, such as the concentration of substrates, products, and cofactors. nih.govscience.gov By adding this compound to a reaction mixture, scientists can ensure that manganese-dependent enzymes have the necessary cofactor to function, allowing for the accurate determination of other kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum rate). science.gov For example, studies on glycolytic enzymes, such as those in Streptococcus sanguinis, have shown that the depletion of manganese can lead to an accumulation of intermediates like fructose-1,6-bisphosphate, indicating that the enzymes that process this molecule are manganese-dependent. nih.gov

Furthermore, the compound is used to investigate metabolic pathways. For instance, research into 6-phosphogluconate dehydratase from Zymomonas mobilis revealed it to be an iron-sulfur-manganese enzyme, where manganese is essential for its activity and stability. unimelb.edu.au The glycerophosphate component itself can be a subject of study, as it is a metabolite in cellular energy pathways. nih.gov

Table 3: Examples of Manganese-Dependent Enzymes Studied In Vitro

Enzyme/ProcessOrganism/SystemRole of ManganeseReference
Manganese Superoxide (B77818) Dismutase (MnSOD)MitochondriaChief antioxidant enzyme, scavenges reactive oxygen species. researchgate.net researchgate.net
Imidazoleglycerol-Phosphate Dehydratase (IGPD)General (e.g., Arabidopsis thaliana)Acts as a cofactor, creating an electrostatic trap for reaction intermediates. nih.gov nih.gov
Glycolytic Enzymes (e.g., Fructose-1,6-bisphosphate utilizing)Streptococcus sanguinisRequired for the activity of enzymes involved in carbohydrate metabolism. nih.gov nih.gov
6-Phosphogluconate DehydrataseZymomonas mobilisEssential for enzyme activity and stability. unimelb.edu.au unimelb.edu.au

Chemical Manufacturing and Industrial Process Efficiency

This compound is employed in chemical manufacturing and can contribute to the efficiency of various industrial processes. americanelements.com As an organometallic compound, it falls into a class of materials that are useful as reagents and catalysts in industrial chemistry. americanelements.comamericanelements.com Its application in the production of other specialized materials means it is a component in a larger manufacturing chain.

The efficiency improvements can stem from its catalytic properties. A good catalyst increases the rate of a chemical reaction without being consumed, allowing for higher throughput, lower energy consumption, and potentially fewer unwanted byproducts. researchgate.net For example, in large-scale chemical synthesis, using a manganese-based catalyst can be more cost-effective and environmentally benign compared to catalysts based on rarer or more toxic metals. scispace.com While specific metrics on process efficiency improvements directly attributable to this compound are not detailed in the provided search results, its role as a catalyst and precursor material is integral to the production of various chemical and material goods. americanelements.com

Future Research Trajectories for Manganese Glycerophosphate Studies

Development of Novel and Sustainable Synthesis Approaches

The future of manganese glycerophosphate synthesis lies in the development of environmentally benign and efficient methodologies. Current methods, such as neutralization reactions and solvothermal processes, provide a foundation, but greener approaches are needed.

Future research will likely focus on:

Enzymatic Synthesis: Exploring the use of enzymes, such as glycerol (B35011) kinase, could lead to highly specific and sustainable synthesis pathways. acs.org Research into enzymatic networks for the continuous formation of glycerol 3-phosphate showcases the potential for biocatalytic routes. acs.orgnih.gov

Green Chemistry Principles: The application of green chemistry principles, such as using water as a solvent and employing renewable starting materials, will be crucial. A sustainable and green approach has already been developed for the scalable synthesis of related phospholipid species using phospholipase D. researchgate.net

Nanoparticle Synthesis: Green synthesis methods for producing manganese nanoparticles, using plant extracts or microorganisms, could be adapted for this compound, potentially offering novel material properties. nih.gov

Elucidation of Undiscovered Biochemical Pathways

While manganese is a known cofactor for numerous enzymes, the specific biochemical pathways uniquely influenced by this compound are not fully understood. numberanalytics.comwikipedia.org Future investigations will aim to uncover these pathways.

Key areas of exploration include:

Metabolic Regulation: Glycerophosphates are involved in ketogenic and glucogenic pathways, and manganese is essential for enzymes like pyruvate (B1213749) carboxylase. nutriscienceusa.comnih.gov Research is needed to understand how this compound specifically modulates these central carbon metabolic routes. oup.com

Signal Transduction: Recent studies have revealed a signaling role for manganese in activating the TORC1 pathway, which is crucial for cell growth and metabolism. csic.es Future work could investigate if this compound acts as a specific signaling molecule in this or other pathways.

Neurological Processes: In the brain, manganese is bound to metalloproteins like glutamine synthetase. wikipedia.orgwikipedia.org Research could explore the specific role of this compound in neurotransmitter synthesis and neuroprotection. nih.gov A recent study on mulberry plants under manganese stress showed that beta-glycerophosphate was downregulated, indicating its involvement in the plant's metabolic response to manganese levels. nih.gov

Advanced Computational Modeling for Complex Interactions

Computational modeling offers a powerful lens through which to examine the complex interactions of this compound at a molecular level.

Future modeling efforts will likely include:

Molecular Docking and Dynamics: These techniques can be used to predict and analyze the binding of this compound to proteins. For instance, homology modeling and molecular docking have been used to identify inhibitors for the manganese-containing imidazole (B134444) glycerophosphate dehydratase protein. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM simulations can provide detailed insights into the electronic structure and reactivity of the manganese center within enzyme active sites.

Systems Biology Models: Integrating computational models of metabolic pathways can help predict the systemic effects of this compound on cellular metabolism. nih.gov

A summary of potential computational approaches is presented in the table below.

Computational Technique Application for this compound Research Potential Insights
Molecular Docking Predicting the binding orientation of this compound to target proteins.Identification of potential protein binding partners and interaction sites.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of this compound in complex with biomolecules over time.Understanding the stability of protein-ligand complexes and conformational changes induced by binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the enzymatic reactions involving this compound with high accuracy.Elucidation of reaction mechanisms and the role of the manganese ion in catalysis.
Systems Biology Modeling Integrating data to simulate the effects of this compound on cellular networks.Predicting downstream effects on metabolic pathways and cellular function.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in obtaining a holistic view of the biological impact of this compound. mdpi.com

Future research directions include:

Metabolomics: Untargeted metabolomics can identify the full range of small molecules affected by this compound administration, revealing its impact on metabolic networks. nih.govacs.org Studies on manganese toxicity have already utilized metabolomics to identify key affected pathways like alpha-linolenic acid metabolism and galactose metabolism. nih.govfrontiersin.org

Proteomics: Identifying proteins that bind to this compound or whose expression levels change in its presence can uncover its cellular targets and mechanisms of action. researchgate.net Mass spectrometry-based structural proteomics is a growing field for studying metal-protein interactions. mdpi.com Proteomic studies have identified manganese-binding proteins and have shown that manganese can alter the proteome, affecting processes like lipid metabolism. nih.govmdanderson.orgrsc.org

Transcriptomics: Analyzing changes in gene expression in response to this compound can provide insights into the cellular pathways it regulates. nih.gov

Multi-Omics Integration: Combining data from different omics platforms will provide a more comprehensive and systems-level understanding of the biological roles of this compound. researchgate.netresearchgate.net

Exploration of New Applications in Materials Science and Biotechnology

The unique chemical properties of this compound suggest its potential for novel applications beyond its current uses. americanelements.com

Promising areas for future exploration are:

Biocompatible Materials: The combination of manganese and glycerophosphate could be leveraged to create new biocompatible materials for medical implants or drug delivery systems. The use of calcium glycerophosphate in combination with silver nanoparticles for antimicrobial applications points to the potential of glycerophosphate compounds in material development. nih.govresearchgate.net

Catalysis: Manganese compounds are known for their catalytic activity. Future research could explore the use of this compound as a catalyst in organic synthesis or for environmental remediation. nih.gov

Biotechnology: Glycerophosphoryl diester phosphodiesterases are enzymes with potential in bioremediation, and they generate glycerol 3-phosphate. nih.gov The interplay between such enzymes and this compound could be a fruitful area of research. Furthermore, glycerophosphates have been investigated as a phosphorus source in fermentation media for biotechnological production. researchgate.net

The potential applications are summarized in the table below.

Field Potential Application of this compound Rationale
Materials Science Development of biocompatible coatings for medical devices.The presence of both a biologically essential metal and a phosphate (B84403) group could enhance biocompatibility and tissue integration.
Creation of novel catalysts for green chemistry.Manganese ions can exist in multiple oxidation states, making them suitable for catalyzing a variety of chemical reactions.
Biotechnology Use as a component in advanced cell culture media.Glycerophosphate can serve as a phosphorus source, and manganese is an essential micronutrient for cell growth. nutriscienceusa.comresearchgate.net
Development of new drug delivery systems.The compound's structure could be modified to encapsulate and release therapeutic agents.
Bioremediation applications.Exploring its role in enzymatic processes that can degrade environmental pollutants. nih.gov

Q & A

Basic Research Question: What are the optimal methods for synthesizing and characterizing manganese glycerophosphate in laboratory settings?

Methodological Answer:
Synthesis of this compound typically involves combining manganese salts (e.g., MnCl₂ or MnSO₄) with glycerophosphate precursors under controlled pH and temperature. A stepwise approach includes:

Precursor Selection : Use high-purity Mn²⁺ salts and sodium glycerophosphate to minimize impurities.

Reaction Optimization : Adjust pH (6.5–7.5) to prevent Mn(OH)₂ precipitation and ensure stoichiometric binding .

Characterization : Employ techniques such as:

  • X-ray Diffraction (XRD) for crystallinity analysis.
  • FTIR Spectroscopy to confirm phosphate and glycerol moiety bonding.
  • ICP-OES for quantifying manganese content and purity .

Reproducibility : Document reaction conditions rigorously (e.g., stirring rate, temperature gradients) to enable replication .

Advanced Research Question: How do experimental design choices impact the bioavailability and stability of this compound in biological systems?

Methodological Answer:
Bioavailability studies require careful consideration of:

In Vitro vs. In Vivo Models :

  • In Vitro : Simulate gastric/intestinal fluids (e.g., USP dissolution apparatus) to assess stability under physiological pH gradients. Monitor Mn²⁺ release via atomic absorption spectroscopy .
  • In Vivo : Use rodent models with controlled diets to measure tissue-specific manganese accumulation (e.g., liver, brain) via isotope tracing .

Data Contradictions : Address discrepancies (e.g., inconsistent absorption rates) by:

  • Validating analytical methods (e.g., cross-checking ICP-MS with colorimetric assays).
  • Accounting for interspecies variability or dietary interactions .

Long-Term Stability : Use accelerated aging studies (e.g., 40°C/75% RH) to predict shelf-life and identify degradation byproducts via LC-MS .

Basic Research Question: What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

Sample Preparation :

  • Lipid Removal : Apply the Bligh-Dyer method (chloroform-methanol extraction) to isolate this compound from lipid-rich matrices .
  • Digestion : Use microwave-assisted acid digestion (HNO₃/H₂O₂) for total Mn quantification .

Quantification Methods :

  • ICP-MS for high sensitivity (detection limit: <0.1 ppb).
  • HPLC-UV/Vis with ion-pairing reagents (e.g., tetrabutylammonium phosphate) to separate glycerophosphate derivatives .

Quality Control : Include spike-recovery experiments and matrix-matched calibration standards to validate accuracy .

Advanced Research Question: How can researchers resolve contradictions in reported mechanisms of this compound’s antioxidant activity?

Methodological Answer:

Mechanistic Studies :

  • Electron Paramagnetic Resonance (EPR) : Detect free radical scavenging activity in cell-free systems (e.g., superoxide or hydroxyl radicals).
  • Cellular Assays : Compare ROS reduction in Mn-deficient vs. Mn-supplemented cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA) .

Confounding Factors :

  • Address variability in experimental conditions (e.g., oxygen tension, cell passage number) by standardizing protocols across labs .
  • Use isogenic cell models to isolate manganese-specific effects .

Meta-Analysis : Systematically review existing data using PRISMA guidelines to identify methodological biases (e.g., dose-response inconsistencies) .

Basic Research Question: What are the critical parameters for ensuring reproducibility in this compound synthesis?

Methodological Answer:

Parameter Documentation :

  • Temperature Control : Report heating/cooling rates (e.g., 2°C/min) to avoid amorphous phase formation.
  • Stoichiometric Ratios : Precisely measure molar ratios of Mn²⁺:glycerophosphate (e.g., 1:1.05 to account for ligand loss) .

Batch Consistency :

  • Implement real-time pH monitoring with automated titrators.
  • Use dynamic light scattering (DLS) to verify particle size uniformity across batches .

Interlab Validation : Share protocols via platforms like protocols.io and conduct round-robin testing to identify lab-specific variability .

Advanced Research Question: How does this compound compare to other manganese complexes (e.g., Mn citrate or Mn sulfate) in terms of cellular uptake kinetics?

Methodological Answer:

Comparative Uptake Studies :

  • Radioisotope Tracing : Use ⁵⁴Mn-labeled complexes to track uptake in Caco-2 cell monolayers.
  • Kinetic Modeling : Apply Michaelis-Menten equations to differentiate passive diffusion vs. active transport .

Structural Insights :

  • XANES/EXAFS : Analyze Mn coordination geometry to correlate structure with bioavailability .

Functional Outcomes : Measure Mn-dependent enzyme activity (e.g., mitochondrial superoxide dismutase) to link uptake to biological efficacy .

Basic Research Question: What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

Data Normalization :

  • Express Mn levels as µg/g tissue or nmol/mg protein to control for biomass variability .

Dose-Response Modeling :

  • Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀/LC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Outlier Management :

  • Predefine exclusion criteria (e.g., Grubbs’ test for analytical outliers) to maintain data integrity .

Advanced Research Question: How can researchers integrate multi-omics data to elucidate the systemic effects of this compound supplementation?

Methodological Answer:

Experimental Design :

  • Conduct paired transcriptomics, metabolomics, and metallomics analyses in a single cohort to reduce inter-individual variability .

Data Integration Tools :

  • Use weighted gene co-expression network analysis (WGCNA) to identify modules correlated with Mn levels.
  • Apply pathway enrichment tools (e.g., MetaboAnalyst) to map Mn-associated metabolic shifts .

Validation : Confirm omics findings with targeted assays (e.g., qPCR for upregulated transporters like DMT1 or ZIP8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.